4-methylquinolin-8-amine

Description

The exact mass of the compound 8-Quinolinamine, 4-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-methylquinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methylquinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIMCEIADALFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069632 | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62748-01-0 | |

| Record name | 4-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62748-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062748010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-4-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-methylquinolin-8-amine: A Privileged Scaffold in Medicinal Chemistry

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Within this class, 4-methylquinolin-8-amine emerges as a compound of significant interest, serving as a versatile precursor for the development of novel therapeutic agents. Its structure, combining the aromatic quinoline core with a reactive primary amine, provides a unique platform for chemical modification and exploration of structure-activity relationships (SAR). This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the molecular structure, physicochemical properties, synthesis strategies, biological activities, and safety considerations of 4-methylquinolin-8-amine. We will delve into the causality behind experimental choices and provide validated protocols to empower further research and application.

Molecular Structure and Physicochemical Profile

The foundational step in understanding the potential of any chemical entity is a thorough analysis of its structure and inherent properties. 4-methylquinolin-8-amine, also known by synonyms such as 8-Amino-4-methylquinoline and 8-Aminolepidine, is a heterocyclic aromatic amine.[1]

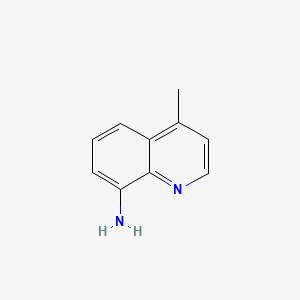

Chemical Structure

The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methyl group is substituted at the C4 position, and a primary amino group is attached at the C8 position.[1] This specific arrangement of functional groups is critical to its chemical reactivity and biological activity. The methyl group can influence the electronic properties and steric hindrance of the quinoline ring, while the 8-amino group serves as a key handle for derivatization, often through the formation of amides, sulfonamides, or Schiff bases.

Caption: 2D structure of 4-methylquinolin-8-amine.

Physicochemical Properties

A summary of key computed and experimental properties is crucial for planning experiments, including solubility tests, formulation development, and analytical method design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| IUPAC Name | 4-methylquinolin-8-amine | PubChem[1] |

| CAS Number | 62748-01-0 | PubChem[1] |

| Canonical SMILES | CC1=C2C=CC=C(C2=NC=C1)N | PubChem[1] |

| InChIKey | JRIMCEIADALFEE-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Yellow liquid or oil | NTP[2] |

| Boiling Point | 248 °C at 751 mmHg | NTP[2] |

| Density | 1.0719 g/cm³ at 20 °C | NTP[2] |

Synthesis and Characterization

The synthesis of the 4-methylquinolin-8-amine scaffold is a key step in its utilization. While numerous methods exist for constructing the quinoline core, the Doebner-von Miller reaction provides a classic and effective approach.[3]

Synthetic Workflow: A Conceptual Protocol

This protocol outlines a generalized Doebner-von Miller approach for synthesizing a substituted quinoline, which can be adapted for 4-methylquinolin-8-amine. The reaction involves the condensation of an aniline (o-nitroaniline as a precursor to the 8-amino group) with an α,β-unsaturated carbonyl compound (methyl vinyl ketone).

Caption: Conceptual workflow for the synthesis of 4-methylquinolin-8-amine.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of o-nitroaniline (1 equivalent) in a suitable acidic medium (e.g., acetic acid or ethanol with concentrated HCl), add a Lewis acid catalyst such as anhydrous zinc chloride or ferric chloride (FeCl₃).[4]

-

Reagent Addition: Slowly add methyl vinyl ketone (1.1 equivalents) to the reaction mixture. The exothermicity of the reaction should be managed by controlling the addition rate and, if necessary, using an ice bath.

-

Reaction Progression: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Nitro Group Reduction: After the formation of 4-methyl-8-nitroquinoline, the reaction mixture is cooled. The nitro group is then reduced to the primary amine. A common method is the addition of stannous chloride (SnCl₂) in concentrated HCl, followed by heating.

-

Work-up and Isolation: Upon completion of the reduction, the mixture is cooled and made basic with a concentrated NaOH solution. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 4-methylquinolin-8-amine.

Causality in Protocol Design:

-

Acid Catalyst: The acid protonates the carbonyl of the methyl vinyl ketone, activating it for nucleophilic attack by the aniline.

-

Oxidizing Agent: An oxidizing agent is often required in Doebner-von Miller reactions to facilitate the final aromatization step to form the quinoline ring.

-

Staged Reaction: The synthesis is performed in stages (cyclization followed by reduction) to prevent side reactions and ensure high yields of the desired product.

Analytical Characterization

The identity and purity of the synthesized 4-methylquinolin-8-amine must be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 158.20.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure by showing the specific chemical shifts and coupling constants for the protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C=C/C=N stretching of the aromatic quinoline system.

Biological Activity and Therapeutic Potential

The 8-aminoquinoline scaffold is renowned for its antimalarial properties, with primaquine being a landmark drug.[5] Research has shown that derivatives of this class, including those with a 4-methyl substitution, possess a broad spectrum of anti-infective activities.

A significant study highlighted the synthesis and evaluation of 8-quinolinamines, including 4-methyl substituted analogues, as potent, broad-spectrum anti-infective agents. These compounds have demonstrated promising activity against parasites, fungi, and bacteria.

Spectrum of Activity

| Pathogen Class | Organism(s) | Reported Activity (IC₅₀) | Source |

| Antimalarial | Plasmodium falciparum (D6 and W2 strains) | 20–4760 ng/mL | ACS Omega[6] |

| Antileishmanial | Leishmania species | 0.84–5.0 µg/mL | ACS Omega[6] |

| Antifungal | Candida species, Cryptococcus neoformans | 0.67–19.38 µg/mL | ACS Omega[6] |

| Antibacterial | Staphylococcus aureus (incl. MRSA) | 1.33–18.9 µg/mL | ACS Omega[6] |

Expert Insight: The broad-spectrum activity of 8-quinolinamines is a compelling feature for drug development, especially in the context of rising antimicrobial resistance. The 4-methylquinolin-8-amine core serves as an excellent starting point for generating compound libraries to screen against a wide array of pathogens. The methyl group at the C4 position can enhance activity and modulate pharmacokinetic properties compared to the unsubstituted parent compound.

Safety, Handling, and Toxicology

As with any active chemical compound, proper handling and awareness of potential hazards are paramount. The Globally Harmonized System (GHS) provides a standardized framework for classifying the hazards of 4-methylquinolin-8-amine.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled |

| (Source: PubChem, based on ECHA C&L Inventory)[1] |

Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol ensures that risks are minimized through engineering controls, administrative procedures, and appropriate PPE.

Protocol for Safe Handling:

-

Engineering Controls: All handling of 4-methylquinolin-8-amine should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[7]

-

Body Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly sealed and upright to prevent leakage.[7]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the product to enter drains.[7]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[8]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Conclusion and Future Outlook

4-methylquinolin-8-amine stands out as a molecule of considerable potential for researchers in drug discovery and medicinal chemistry. Its robust and adaptable synthesis, combined with a proven spectrum of potent biological activities, establishes it as a valuable building block for developing next-generation therapeutics. The strategic placement of the methyl and amino groups provides distinct opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on leveraging this scaffold to generate novel derivatives targeting drug-resistant pathogens and exploring its potential in other therapeutic areas such as oncology and neurodegenerative diseases. This guide provides the foundational knowledge and practical protocols to facilitate and inspire such endeavors.

References

-

PubChem. (n.d.). 8-Quinolinamine, 4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2943–2957. Retrieved from [Link]

-

Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2007). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

- Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

-

PubMed Central. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

ChemWhat. (n.d.). 8-Amino-4-methylquinoline. Retrieved from [Link]

-

ResearchGate. (2025). Facile synthesis of novel quinolin-8-amine derivatives. Retrieved from [Link]

-

Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]

-

ScienceLab.com. (2010). Material Safety Data Sheet - Quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 8-methylquinoline. Retrieved from [Link]

-

Stenutz. (n.d.). 4-methyl-8-quinolinol. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. Retrieved from [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

Sources

- 1. 8-Quinolinamine, 4-methyl- | C10H10N2 | CID 97374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

physicochemical properties of 4-methylquinolin-8-amine

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylquinolin-8-amine

Introduction

4-Methylquinolin-8-amine, a substituted aminoquinoline derivative, represents a significant scaffold in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its physicochemical properties is paramount for successful application, formulation, and development.[1][2] These properties govern critical parameters such as solubility, stability, bioavailability, and compatibility with other substances, directly impacting the efficacy and safety of a potential therapeutic agent or the performance of a functional material.[1][3][4]

This guide provides an in-depth analysis of the core physicochemical characteristics of 4-methylquinolin-8-amine. It is designed for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying scientific principles and validated experimental protocols for their determination. The narrative emphasizes the causal relationships between molecular structure and physical properties, providing a framework for rational decision-making in research and development.

Core Molecular and Physical Properties

The foundational characteristics of 4-methylquinolin-8-amine are rooted in its distinct molecular structure, which features a quinoline heterocyclic system substituted with a methyl group at position 4 and an amine group at position 8.

Sources

An In-depth Technical Guide to 4-methylquinolin-8-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-methylquinolin-8-amine. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, mechanistic understanding of this versatile quinoline derivative. The synthesis protocols are detailed not merely as steps, but as a cascade of chemical logic, empowering the researcher to troubleshoot and adapt. The characterization data is presented as a benchmark for purity and structural confirmation. Finally, the applications are discussed within the broader context of medicinal chemistry, particularly in the vital search for new therapeutic agents. This guide is designed to be a trusted resource, grounded in established chemical principles and supported by authoritative references, to facilitate your research and development endeavors.

Core Compound Identification

-

IUPAC Name: 4-methylquinolin-8-amine[1]

-

CAS Number: 62748-01-0[1]

-

Synonyms: 8-Amino-4-methylquinoline, 8-Aminolepidine[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Melting Point | 84 °C | [2] |

| Boiling Point | 334.4±27.0 °C (Predicted) | [2] |

| Density | 1.169±0.06 g/cm³ (Predicted) | [2] |

| Appearance | Dark brown powder | [2] |

Strategic Synthesis of 4-methylquinolin-8-amine

The most direct and reliable synthetic route to 4-methylquinolin-8-amine involves a two-step process. First, the synthesis of the key intermediate, 4-methyl-8-nitroquinoline, is achieved. This is followed by the selective reduction of the nitro group to the desired 8-amino functionality. This strategic approach is favored due to the high yields and the commercial availability of the necessary starting materials.

Step 1: Synthesis of 4-methyl-8-nitroquinoline

The preparation of the nitro-intermediate can be approached via two primary methods: the nitration of 4-methylquinoline or a classical named reaction such as the Skraup synthesis.

Method A: Nitration of 4-methylquinoline

This method is contingent on the availability of 4-methylquinoline. The nitration is a standard electrophilic aromatic substitution.

-

Reaction: 4-methylquinoline is treated with a nitrating mixture, typically a combination of fuming nitric acid and concentrated sulfuric acid.

-

Causality: The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring. The substitution occurs preferentially at the 8-position.[3]

Method B: Skraup Synthesis

The Skraup synthesis is a robust, one-pot method for generating the quinoline core structure from an aniline derivative.[4][5]

-

Reaction: The synthesis involves heating an aniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid.[5][6]

-

Causality: The sulfuric acid first dehydrates the glycerol to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring system.[5] For the synthesis of 4-methyl-8-nitroquinoline via a modified Skraup approach, one would start with an appropriately substituted aniline.

A plausible synthetic pathway for 4-methyl-8-nitroquinoline is outlined below:

Sources

A Spectroscopic Guide to 4-methylquinolin-8-amine: Elucidating Structure Through NMR, IR, and MS

Introduction

4-methylquinolin-8-amine (also known as 8-amino-4-methylquinoline or 8-aminolepidine) is a heterocyclic aromatic amine belonging to the quinoline family. Its structure is a key scaffold in medicinal chemistry, forming the backbone of various therapeutic agents. The precise placement of the methyl and amino groups on the quinoline core dictates its chemical reactivity, biological activity, and pharmacokinetic properties. Therefore, unambiguous structural confirmation and characterization are paramount for researchers in drug discovery and chemical synthesis.

This technical guide provides an in-depth analysis of the core spectroscopic data for 4-methylquinolin-8-amine. As a self-validating system, we will integrate foundational principles with experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical reference for scientists, enabling them to identify, verify, and understand the physicochemical properties of this important molecule.

Molecular Identity and Structure

Before delving into the spectroscopic data, it is essential to establish the fundamental identity of the target compound.

-

IUPAC Name: 4-methylquinolin-8-amine

-

CAS Number: 62748-01-0[1]

-

Molecular Formula: C₁₀H₁₀N₂[1]

-

Molecular Weight: 158.20 g/mol [1]

The structural arrangement, with a primary amine on the benzenoid ring and a methyl group on the pyridinoid ring, creates a unique electronic environment that is directly reflected in its spectral signatures.

Caption: 2D Structure of 4-methylquinolin-8-amine with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through its fragmentation patterns. For 4-methylquinolin-8-amine, the presence of nitrogen atoms dictates a key fragmentation behavior according to the "nitrogen rule."

Experimental Protocol: Electron Ionization (EI-MS)

The choice of Electron Ionization (EI) is standard for volatile, thermally stable small molecules like quinoline derivatives. The high energy (typically 70 eV) imparted by EI ensures fragmentation, which is essential for structural elucidation.

-

Sample Introduction: A dilute solution of 4-methylquinolin-8-amine in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or the gas chromatograph (GC) outlet.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of 70 eV electrons. This process ejects an electron from the molecule, generating a positively charged radical cation (M•⁺), known as the molecular ion.

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Data Analysis and Interpretation

The mass spectrum of 4-methylquinolin-8-amine is consistent with its molecular formula, C₁₀H₁₀N₂.

Table 1: Key Mass Spectrometry Data for 4-methylquinolin-8-amine [1]

| m/z Value | Proposed Fragment | Interpretation |

| 158 | [M]•⁺ | Molecular Ion Peak. Its even mass is consistent with the nitrogen rule (a molecule with an even number of nitrogen atoms has an even nominal molecular mass). |

| 157 | [M-H]⁺ | Loss of a hydrogen radical, likely from the amine or methyl group. |

| 143 | [M-NH]⁺ or [M-CH₃]⁺ | Loss of an amino radical (•NH) or a methyl radical (•CH₃). Loss of the methyl group is a common fragmentation pathway for methylated aromatics. |

| 131 | [M-HCN]•⁺ | Loss of hydrogen cyanide, a characteristic fragmentation for nitrogen-containing heterocyclic rings. |

| 130 | [M-H-HCN]⁺ | Subsequent loss of a hydrogen atom after the initial loss of HCN. |

The most significant fragmentation pathway involves the loss of a methyl radical followed by the elimination of hydrogen cyanide (HCN), a hallmark of the quinoline ring system.

Caption: Proposed primary fragmentation pathway for 4-methylquinolin-8-amine in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While direct experimental spectra for 4-methylquinolin-8-amine are not readily published in public databases, we can confidently predict the ¹H and ¹³C NMR spectra by analyzing the known data of its parent structures, 4-methylquinoline and 8-aminoquinoline, and applying established principles of substituent effects.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of 4-methylquinolin-8-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of the -NH₂ protons, making them more clearly observable.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: A standard one-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon atoms. A larger number of scans is required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted by considering 4-methylquinoline as the base structure[2] and introducing the effects of the C8-NH₂ group. The primary amine is a strong electron-donating group (EDG), which increases electron density on the benzenoid ring, causing notable upfield shifts (to lower ppm) for adjacent protons (H5, H7).

Table 2: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H2 | 8.6 - 8.8 | d | J ≈ 4.5 | Adjacent to ring nitrogen; deshielded. Similar to 4-methylquinoline. |

| H3 | 7.1 - 7.3 | d | J ≈ 4.5 | Coupled to H2. |

| H5 | 7.2 - 7.4 | dd | J ≈ 8.4, 1.5 | Ortho to C4a, meta to C8-NH₂. Experiences moderate upfield shift from the EDG. |

| H6 | 7.3 - 7.5 | t | J ≈ 7.8 | Para to C8-NH₂. Experiences a smaller upfield shift. |

| H7 | 6.8 - 7.0 | dd | J ≈ 7.5, 1.5 | Ortho to the strong EDG C8-NH₂; significantly shielded (upfield shift). |

| -CH₃ | 2.6 - 2.8 | s | - | Methyl group on an aromatic ring. Similar to 4-methylquinoline. |

| -NH₂ | 4.5 - 5.5 | br s | - | Chemical shift is variable and concentration-dependent. Signal broadens due to quadrupolar relaxation and chemical exchange. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum is similarly predicted based on data from 4-methylquinoline[3][4] and the known effects of an amino substituent on a benzene ring. The C8 carbon, directly attached to the nitrogen, will be significantly deshielded, while the ortho (C7, C8a) and para (C6) carbons will be shielded (shifted upfield).

Table 3: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon | Predicted δ (ppm) | Rationale for Prediction |

| C2 | 149 - 151 | Deshielded by adjacent nitrogen. |

| C3 | 120 - 122 | Shielded relative to C2 and C4. |

| C4 | 144 - 146 | Deshielded due to methyl substitution. |

| C4a | 128 - 130 | Quaternary carbon at ring junction. |

| C5 | 128 - 130 | |

| C6 | 125 - 127 | Shielded (upfield shift) due to para-relationship with -NH₂. |

| C7 | 112 - 115 | Strongly shielded (upfield shift) due to ortho-relationship with -NH₂. |

| C8 | 142 - 145 | Deshielded due to direct attachment to electronegative nitrogen. |

| C8a | 135 - 138 | Shielded (upfield shift) due to ortho-relationship with -NH₂. |

| -CH₃ | 18 - 20 | Typical range for an aryl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 4-methylquinolin-8-amine will be dominated by absorptions from the N-H bonds of the primary amine and the vibrations of the quinoline ring.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of solid 4-methylquinolin-8-amine powder directly onto the ATR crystal.

-

Measurement: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Analysis and Interpretation

The key diagnostic bands are those associated with the primary aromatic amine and the substituted quinoline core. The analysis draws on established ranges for aromatic amines and quinoline derivatives[5][6].

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Amine (-NH₂) | Medium | The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine. |

| 3350 - 3250 | N-H Symmetric Stretch | Primary Amine (-NH₂) | Medium | |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Medium-Weak | Characteristic of C-H bonds on the quinoline ring. |

| 2980 - 2850 | C-H Aliphatic Stretch | -CH₃ | Weak | Stretching vibrations of the methyl group. |

| 1640 - 1590 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong | This band can sometimes overlap with the C=C ring stretches. |

| 1610 - 1570 | C=C and C=N Ring Stretch | Quinoline Ring | Strong-Medium | Multiple sharp bands are expected in this "fingerprint" region, characteristic of the aromatic system. |

| 1340 - 1250 | C-N Aromatic Stretch | Ar-NH₂ | Strong | Strong absorption due to the stretching of the bond between the aromatic ring and the amine nitrogen. |

| 900 - 675 | C-H Out-of-Plane Bending | Ar-H | Strong | The pattern of these bands can provide information about the substitution pattern on the aromatic rings. |

Conclusion

The spectroscopic characterization of 4-methylquinolin-8-amine provides a clear and self-consistent structural portrait. Mass spectrometry confirms the molecular weight at 158 g/mol and shows predictable fragmentation involving the loss of methyl and HCN fragments. While experimental NMR data is not widely available, a detailed analysis based on analogous structures provides a reliable predictive framework for both ¹H and ¹³C chemical shifts , highlighting the strong electronic influence of the C8-amino group. Finally, the predicted IR spectrum offers unambiguous identification of the key functional groups, most notably the characteristic N-H stretching and bending vibrations of the primary amine and the robust signature of the quinoline core. Together, these three techniques provide a comprehensive and validated toolkit for any researcher working with this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10285, 4-methylquinoline. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97374, 4-methylquinolin-8-amine. Retrieved from [Link].

-

SpectraBase (n.d.). 4-Methylquinoline, 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. Wiley. Retrieved from [Link].

-

NIST (n.d.). Quinoline, 4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

-

SpectraBase (n.d.). 4-Methylquinoline, Transmission Infrared (IR) Spectrum. Wiley. Retrieved from [Link].

-

NIST (n.d.). 8-Quinolinamine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

-

Bernstein, J., et al. (2002). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center. Retrieved from [Link].

-

University of California, Los Angeles (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link].

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]

- 3. 4-methylquinoline(491-35-0) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 6. orgchemboulder.com [orgchemboulder.com]

1H NMR and 13C NMR spectral analysis of 4-methylquinolin-8-amine

An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 4-methylquinolin-8-amine

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial drugs like primaquine.[1] The precise substitution pattern on the quinoline ring system is critical as it profoundly influences biological activity.[2] Therefore, unambiguous structural characterization is a cornerstone of drug discovery and development in this chemical class. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the definitive elucidation of molecular structure in solution.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the 1H and 13C NMR spectra of 4-methylquinolin-8-amine. As a Senior Application Scientist, this paper synthesizes theoretical principles with practical, field-proven insights to not only present the expected spectral data but also to explain the underlying chemical principles that govern the observed phenomena. We will delve into the predicted chemical shifts and coupling constants, outline a robust experimental protocol for data acquisition, and discuss advanced 2D NMR techniques for unequivocal structural confirmation.

Molecular Structure and Numbering

A clear and standardized numbering system is essential for any spectral discussion. The IUPAC numbering for the 4-methylquinolin-8-amine core is presented below. This convention will be used throughout this guide.

Caption: IUPAC Numbering of 4-methylquinolin-8-amine.

Part 1: 1H NMR Spectral Analysis

Theoretical Principles: Substituent Effects

The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment.[3] In 4-methylquinolin-8-amine, two substituents modulate the electron density of the aromatic system: an amino group (-NH2) at C8 and a methyl group (-CH3) at C4.

-

Amino Group (-NH2): This is a powerful electron-donating group (EDG) through resonance. It increases electron density on the quinoline ring, particularly at the ortho (C7) and para (C5) positions. This increased electron density "shields" the attached protons, causing their signals to shift upfield (to a lower ppm value) compared to unsubstituted quinoline.[4]

-

Methyl Group (-CH3): This group is weakly electron-donating through an inductive effect. Its impact is less pronounced than the amino group but will still cause slight upfield shifts for nearby protons, primarily H3 and H5.

These effects, combined with the inherent aromatic ring currents, allow for a confident prediction of the 1H NMR spectrum.

Predicted 1H NMR Spectrum

The molecule has seven distinct proton signals: five aromatic protons (H2, H3, H5, H6, H7), a methyl group, and an amino group.

-

H2 (δ ≈ 8.6-8.8 ppm, doublet, J ≈ 4.5 Hz): This proton is adjacent to the electronegative nitrogen atom, resulting in significant deshielding and a downfield chemical shift. It will appear as a doublet due to coupling with H3.

-

H3 (δ ≈ 7.1-7.3 ppm, doublet, J ≈ 4.5 Hz): This proton is ortho to the weakly donating methyl group. Its signal is shifted upfield relative to its position in unsubstituted quinoline and appears as a doublet from coupling to H2.[5]

-

H5 (δ ≈ 7.4-7.6 ppm, doublet of doublets, J ≈ 8.0, 1.5 Hz): This proton is para to the strongly donating amino group at C8 and ortho to the methyl group at C4, both of which cause shielding. It will be coupled to H6 (ortho coupling, large J) and H7 (meta coupling, small J).

-

H6 (δ ≈ 7.2-7.4 ppm, triplet or doublet of doublets, J ≈ 8.0 Hz): This proton experiences ortho coupling from both H5 and H7, which should result in a triplet or a doublet of doublets with similar coupling constants.

-

H7 (δ ≈ 6.8-7.0 ppm, doublet of doublets, J ≈ 8.0, 1.5 Hz): Being ortho to the powerful electron-donating amino group, this proton is the most shielded of the aromatic protons and will appear furthest upfield. It will be coupled to H6 (ortho) and H5 (meta).

-

-CH3 (δ ≈ 2.6-2.7 ppm, singlet): The methyl protons are not coupled to any adjacent protons and will therefore appear as a sharp singlet.[5]

-

-NH2 (δ ≈ 4.5-5.5 ppm, broad singlet): The amino protons often appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The exact chemical shift can be highly dependent on solvent, concentration, and temperature.

Data Summary: Predicted 1H NMR

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | 8.6 - 8.8 | Doublet (d) | J2,3 ≈ 4.5 | Adjacent to N, deshielded. |

| H3 | 7.1 - 7.3 | Doublet (d) | J3,2 ≈ 4.5 | Coupled to H2. |

| H5 | 7.4 - 7.6 | Doublet of Doublets (dd) | J5,6 ≈ 8.0, J5,7 ≈ 1.5 | Para to -NH2, ortho coupling to H6, meta to H7. |

| H6 | 7.2 - 7.4 | Triplet (t) or dd | J6,5 ≈ 8.0, J6,7 ≈ 8.0 | Ortho to H5 and H7. |

| H7 | 6.8 - 7.0 | Doublet of Doublets (dd) | J7,6 ≈ 8.0, J7,5 ≈ 1.5 | Ortho to -NH2 (strong shielding), ortho to H6, meta to H5. |

| 4-CH3 | 2.6 - 2.7 | Singlet (s) | N/A | No adjacent protons. |

| 8-NH2 | 4.5 - 5.5 | Broad Singlet (br s) | N/A | Exchangeable protons, quadrupole broadening. |

Part 2: 13C NMR Spectral Analysis

Theoretical Principles: Substituent Effects

The same substituent effects that influence the 1H spectrum also dictate the 13C chemical shifts.

-

Amino Group (-NH2): The carbon directly attached to the amino group (C8) will be strongly shielded (shifted significantly upfield). The ortho (C7) and para (C5, C8a) carbons will also experience shielding, though to a lesser extent.

-

Methyl Group (-CH3): The methyl carbon itself will have a characteristic aliphatic chemical shift. The attached aromatic carbon (C4) will be deshielded (ipso effect), while the ortho carbons (C3, C4a) will be slightly shielded.

Predicted 13C NMR Spectrum

The molecule has 11 distinct carbon signals (10 for the quinoline core and 1 for the methyl group). Based on data for 8-aminoquinoline[6] and the known effects of a 4-methyl substituent, the following shifts can be predicted.

Data Summary: Predicted 13C NMR

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | 148 - 150 | Standard quinoline C2 shift, minimally affected by distant substituents. |

| C3 | 121 - 123 | Shielded by ortho methyl group. |

| C4 | 143 - 145 | Deshielded (ipso effect) by attached methyl group. |

| C4a | 126 - 128 | Junction carbon, influenced by both rings. |

| C5 | 128 - 130 | Para to -NH2, shielded. |

| C6 | 124 - 126 | Less affected by substituents. |

| C7 | 110 - 112 | Ortho to -NH2, strongly shielded. |

| C8 | 144 - 146 | Attached to -NH2, but also part of the aromatic system. The final shift is a balance of effects. |

| C8a | 136 - 138 | Para to -NH2, shielded. |

| 4-CH3 | 18 - 20 | Typical chemical shift for an aryl-bound methyl carbon. |

Part 3: Advanced NMR Techniques for Structural Confirmation

While 1D NMR provides primary structural information, 2D NMR experiments are essential for unambiguous assignment and confirmation, a critical step in regulatory submissions and publication.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[4] It would show cross-peaks connecting H2-H3, H5-H6, H6-H7, and H5-H7, confirming the connectivity within the aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is invaluable for definitively assigning the carbon signals for all protonated carbons (C2, C3, C5, C6, C7, and the methyl group).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[4] It is the key to assigning quaternary (non-protonated) carbons like C4, C4a, C8, and C8a. For instance, the methyl protons (4-CH3) would show correlations to C3, C4, and C4a, locking in their assignments.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-methylquinoline(491-35-0) 1H NMR [m.chemicalbook.com]

- 6. 8-Aminoquinoline(578-66-5) 13C NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Melting and Boiling Points of 4-Methylquinolin-8-amine

Abstract: This technical guide provides a detailed analysis of the melting and boiling points of 4-methylquinolin-8-amine (CAS No: 62748-01-0), a key intermediate in pharmaceutical and materials science research. This document consolidates available physical property data, outlines rigorous experimental protocols for their determination, and delves into the molecular and structural factors that govern these phase transitions. Designed for researchers, scientists, and drug development professionals, this guide aims to be an authoritative resource, blending theoretical principles with practical, field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of 4-Methylquinolin-8-amine

4-Methylquinolin-8-amine is a substituted quinoline derivative of considerable interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. The specific substitution pattern of a methyl group at the 4-position and an amino group at the 8-position imparts unique electronic and steric properties to the molecule, influencing its reactivity, bioavailability, and physical characteristics.

Accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These parameters are critical for:

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting range.

-

Process Development: Knowledge of phase transition temperatures is essential for designing and optimizing synthetic routes, purification techniques (e.g., distillation, recrystallization), and formulation processes.

-

Material Science Applications: For applications in materials science, the melting point dictates the thermal stability and processing conditions of the compound.

This guide provides a comprehensive examination of the melting and boiling points of 4-methylquinolin-8-amine, grounded in established experimental methodologies and theoretical principles.

Physicochemical Properties of 4-Methylquinolin-8-amine

The physical properties of 4-methylquinolin-8-amine are dictated by its molecular structure, which features a rigid, aromatic quinoline ring system, a nonpolar methyl group, and a polar primary amine group capable of hydrogen bonding.

| Property | Value | Source |

| IUPAC Name | 4-methylquinolin-8-amine | PubChem[1] |

| CAS Number | 62748-01-0 | ChemicalBook[2] |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| Melting Point | 84 °C | ChemicalBook[2] |

| Boiling Point | 334.4 ± 27.0 °C (Predicted) | ChemicalBook[2] |

| Appearance | Dark brown powder | ChemicalBook[2] |

Note: The boiling point is a predicted value and should be confirmed experimentally.

Structural Analysis and Influence on Phase Transitions

The melting and boiling points of a compound are direct consequences of the strength of its intermolecular forces. In the case of 4-methylquinolin-8-amine, several structural features are at play:

-

Quinoline Core: The large, planar, and aromatic quinoline ring system allows for significant van der Waals forces, specifically pi-pi stacking interactions, between molecules. These forces contribute to a relatively high melting point for a molecule of its size.

-

Amino Group (-NH₂): As a primary amine, the -NH₂ group at the 8-position is a potent hydrogen bond donor and acceptor. Intermolecular hydrogen bonding is a strong directional force that requires substantial energy to overcome, significantly elevating both the melting and boiling points compared to analogues lacking this group.[3][4] Aromatic amines, however, can have their hydrogen bonding propensity slightly diminished due to the electron-withdrawing nature of the aromatic ring.[5]

-

Methyl Group (-CH₃): The methyl group at the 4-position adds to the molecule's mass and surface area, increasing the strength of London dispersion forces.[6] Its effect on melting point can be complex; while it increases van der Waals forces, it can also disrupt the crystal lattice packing efficiency compared to an unsubstituted quinoline, which could potentially lower the melting point.

The combination of these forces results in 4-methylquinolin-8-amine being a solid at room temperature with a moderately high melting point and a high predicted boiling point. The dominant intermolecular force is expected to be the hydrogen bonding facilitated by the 8-amino group.

Experimental Determination of Melting and Boiling Points

To ensure the scientific integrity of these physical constants, standardized and validated experimental protocols must be employed. The following sections detail the recommended methodologies for the accurate determination of the melting and boiling points of 4-methylquinolin-8-amine.

Melting Point Determination: The Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[7] It relies on heating a small sample in a sealed capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.

Protocol:

-

Sample Preparation:

-

Ensure the 4-methylquinolin-8-amine sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

-

Press the open end of a glass capillary tube (sealed at one end) into the powdered sample.[8]

-

Invert the tube and gently tap it on a hard surface to compact the sample into the sealed end. The sample height should be approximately 2-3 mm.[7][8]

-

-

Apparatus Setup:

-

Utilize a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device) or a Thiele tube filled with a high-boiling point oil (e.g., mineral or silicone oil).[9]

-

If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band, ensuring the band is above the oil level.[9][10]

-

Insert the capillary tube and thermometer assembly into the apparatus.

-

-

Measurement:

-

Rapid Preliminary Measurement: Heat the sample rapidly (e.g., 10-15 °C per minute) to determine an approximate melting range. This saves time in subsequent, more accurate measurements.[11][12]

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2 °C per minute.[7][8]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The recorded melting point should be reported as a range from the onset to the clear point. A pure compound will typically have a sharp melting range of 0.5-1.5 °C.

-

Causality and Self-Validation: A narrow melting point range is a strong indicator of sample purity. A broad or depressed melting point suggests the presence of impurities, which disrupt the crystal lattice structure and lower the energy required to melt the solid. Repeating the measurement to obtain consistent results validates the accuracy of the determination.

Boiling Point Determination: The Thiele Tube Method (for small quantities)

Given the high predicted boiling point of 4-methylquinolin-8-amine, specialized equipment is required. For small-scale determination, the Thiele tube method is a classic and effective approach that relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[13][14]

Protocol:

-

Sample Preparation:

-

Place a small amount (approximately 0.5 mL) of the liquid sample (if melted) or a solution in a high-boiling solvent into a small test tube (a fusion tube).

-

Insert a capillary tube (sealed at one end) with the open end facing down into the test tube. This will act as a manometer.

-

-

Apparatus Setup:

-

Attach the test tube assembly to a calibrated high-temperature thermometer using a rubber band.

-

Place the assembly into a Thiele tube containing high-temperature oil, ensuring the sample is below the oil level and the rubber band is above it.[14]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner.[13] Convection currents will ensure even heat distribution.[9]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the compound's vapor and the temperature is slightly above the boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

Observe the sample closely. The boiling point is the temperature at which the bubble stream stops and the liquid is just beginning to be drawn back into the capillary tube.[13][14] This is the point where the external atmospheric pressure overcomes the vapor pressure of the sample.

-

Record this temperature. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Workflow and Data Validation

The following diagram illustrates the logical workflow for the determination and validation of the physical properties of 4-methylquinolin-8-amine.

Caption: Workflow for the determination of physical properties.

Conclusion

The melting point of 4-methylquinolin-8-amine has been experimentally determined to be 84 °C, while its boiling point is predicted to be in the range of 334.4 ± 27.0 °C. These values are consistent with the molecular structure, which facilitates strong intermolecular forces, primarily hydrogen bonding and van der Waals interactions. The accurate determination of these properties is paramount for the reliable use of this compound in research and development. The capillary and Thiele tube methods described herein represent robust and validated protocols for obtaining these critical physicochemical data. Adherence to these methodologies will ensure the generation of high-quality, reproducible results essential for advancing scientific discovery.

References

-

PubChem. (n.d.). 4-methylquinolin-8-amine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

University of Calgary. (n.d.). Melting Point. Department of Chemistry. Retrieved January 11, 2026, from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved January 11, 2026, from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved January 11, 2026, from [Link]

-

Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved January 11, 2026, from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 11, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved January 11, 2026, from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2021, March). Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved January 11, 2026, from [Link]

Sources

- 1. 8-Quinolinamine, 4-methyl- | C10H10N2 | CID 97374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Physical Properties of Amines Explained with Examples [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. jk-sci.com [jk-sci.com]

- 9. timstar.co.uk [timstar.co.uk]

- 10. Thiele tube - Wikipedia [en.wikipedia.org]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biological Potential of 4-Methylquinolin-8-amine Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 8-aminoquinolines have been historically significant, most notably represented by the antimalarial drug primaquine. The strategic introduction of substituents onto the quinoline core is a proven method for modulating pharmacological activity and toxicity. This technical guide focuses on a specific, yet promising, subclass: 4-methylquinolin-8-amine derivatives . While primarily investigated as analogues of primaquine for their antimalarial properties, the broader biological activities inherent to the quinoline nucleus suggest significant, underexplored potential in oncology, infectious diseases, and inflammatory disorders. This document provides an in-depth analysis of the synthesis, established antimalarial activity, and the putative anticancer, antimicrobial, and anti-inflammatory mechanisms of these derivatives, grounded in the extensive research on related quinoline compounds. We will detail field-proven experimental protocols, structure-activity relationship (SAR) insights, and the underlying molecular pathways to equip researchers with the foundational knowledge required to advance the development of this versatile chemical scaffold.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural alkaloids and synthetic compounds, endowing them with a broad spectrum of biological activities. Its ability to intercalate with DNA, chelate metals, and interact with various enzymatic targets has made it a fertile ground for drug discovery.

The 8-aminoquinoline lineage, in particular, gained prominence with the development of pamaquine and later primaquine, the latter of which remains a critical tool for the radical cure of relapsing malaria by targeting dormant liver-stage parasites (hypnozoites).[1] However, the clinical utility of primaquine is hampered by its potential to induce hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1] This critical drawback has fueled decades of research into developing safer and more effective analogues.

The introduction of a methyl group at the C-4 position of the 8-aminoquinoline core represents a key strategic modification. Substitution on the quinoline ring is known to profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its efficacy and safety profile.[2] Investigations into 4-methyl-substituted primaquine analogues have demonstrated modulation of antimalarial potency, providing a compelling rationale for a deeper exploration of the 4-methylquinolin-8-amine scaffold across multiple therapeutic areas.[3]

Synthetic Strategies for 4-Methylquinolin-8-amine Derivatives

The synthesis of the 4-methylquinolin-8-amine core is accessible through established heterocyclic chemistry methodologies. A common and effective approach involves a multi-step sequence beginning with a classical quinoline synthesis, such as the Doebner-von Miller reaction, followed by functional group manipulations.

The Doebner-von Miller reaction is an acid-catalyzed cyclization that constructs the quinoline ring from an α,β-unsaturated carbonyl compound (generated in situ from crotonaldehyde) and an appropriately substituted aniline (e.g., m-nitroaniline). Subsequent reduction of the nitro group to an amine yields the target 4-methylquinolin-8-amine scaffold, which can then be further derivatized at the 8-amino position to generate a library of analogues.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of 4-methylquinolin-8-amine derivatives. This process illustrates the core steps from ring formation to the final derivatization, providing a logical framework for laboratory synthesis.

Caption: General workflow for synthesizing 4-methylquinolin-8-amine derivatives.

Antimalarial Activity: The Primary Frontier

The most extensively studied biological activity of 4-methylquinolin-8-amine derivatives is their effect on Plasmodium parasites, the causative agents of malaria. These compounds are primarily evaluated as analogues of primaquine, aiming to improve efficacy against blood-stage parasites and reduce toxicity.[3]

Mechanism of Antimalarial Action

The precise mechanism of 8-aminoquinolines is not fully elucidated but is believed to be multifactorial:

-

Generation of Reactive Oxygen Species (ROS): The 8-aminoquinoline core can be metabolized into redox-active intermediates. These metabolites undergo autooxidation, generating hydrogen peroxide, superoxide radicals, and other ROS that induce oxidative stress and damage parasite cells.[4]

-

Inhibition of Hematin Polymerization: During its intra-erythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Several quinoline-based drugs, including 4-methyl-8-aminoquinoline derivatives, have been shown to inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[3]

Structure-Activity Relationship (SAR) Insights

SAR studies provide crucial insights into how chemical structure influences biological activity. For 8-aminoquinolines, substitutions on the quinoline ring are critical.

| Compound ID | Key Structural Feature | Relative Potency (vs. P. falciparum) | Reference |

| Primaquine | 6-methoxy | Baseline | [3] |

| WR 242511 | 4-methyl, 6-methoxy | Comparable to primaquine | [3] |

| WR 268379 | 3-methyl, 6-methoxy | Potent, less cross-resistance | [3] |

| NPC1161C | 4-methyl, 5-phenoxy, 6-methoxy | Excellent activity in animal models | [5] |

Table 1: Summary of SAR for select 8-aminoquinoline derivatives.

The data indicate that a methyl group at the C-4 position is well-tolerated and can be combined with other substitutions (e.g., a 5-phenoxy group) to achieve excellent antimalarial activity.[5] Notably, moving the methyl group to the C-3 position may offer an advantage in overcoming drug resistance mechanisms.[3]

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I)

This protocol describes a standard high-throughput method for assessing the in vitro activity of compounds against the erythrocytic stages of P. falciparum.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strain)

-

Human O+ erythrocytes

-

Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate)

-

96-well microplates

-

SYBR Green I dye (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

-

Positive control (e.g., Chloroquine) and negative control (DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of the 4-methylquinolin-8-amine derivative in DMSO. Perform serial dilutions in complete medium to achieve final test concentrations.

-

Parasite Culture Synchronization: Synchronize parasite culture to the ring stage using 5% D-sorbitol treatment.

-

Assay Plate Setup:

-

Add 100 µL of complete medium to all wells of a 96-well plate.

-

Add 100 µL of the highest drug concentration to the first column and perform a 2-fold serial dilution across the plate.

-

Prepare a parasite suspension of 2% parasitemia and 2% hematocrit.

-

Add 100 µL of the parasite suspension to each well. Include parasite-only (no drug) and uninfected erythrocyte (background) controls.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the stock dye 1:5000 in lysis buffer.

-

Add 100 µL of this buffer to each well.

-

Seal the plate, mix gently, and incubate in the dark at room temperature for 1-2 hours.

-

-

Data Acquisition: Read the fluorescence on a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis:

-

Subtract the background fluorescence (uninfected erythrocytes) from all readings.

-

Normalize the data to the drug-free control (100% growth).

-

Plot the percent inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Anticancer Potential: An Emerging Avenue

While direct studies on the anticancer effects of 4-methylquinolin-8-amine derivatives are limited, the broader quinoline family exhibits significant and diverse antitumor activities.[6][7] Derivatives of 4-aminoquinoline and 8-hydroxyquinoline have shown efficacy against various cancer cell lines, suggesting that the 4-methyl-8-amino scaffold is a promising candidate for oncological investigation.[8]

Putative Anticancer Mechanisms

Quinoline derivatives can exert anticancer effects through multiple pathways:

-

Protein Kinase Inhibition: Many quinolines are designed as inhibitors of tyrosine kinases, which are often overactive in cancer cells and drive proliferation and survival.[6]

-

Induction of Apoptosis: These compounds can trigger programmed cell death by modulating key signaling pathways, such as increasing the expression of the tumor suppressor protein p53 and altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

-

Autophagy Inhibition: Some quinolines, like chloroquine, disrupt lysosomal function, inhibiting the process of autophagy which cancer cells often use to survive stress. This mechanism is a validated target in oncology.

Caption: Putative p53-mediated pathway for quinoline-induced apoptosis.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Antimicrobial Potential: Combating Resistance

Quinoline derivatives are well-established antimicrobial agents. The fluoroquinolone antibiotics (e.g., ciprofloxacin) are a prominent example. While structurally distinct from 4-methylquinolin-8-amine, their success highlights the inherent antimicrobial potential of the quinoline core. More relevantly, derivatives of 8-hydroxyquinoline and other 8-aminoquinolines have demonstrated broad-spectrum activity against bacteria and fungi.[9][10][11]

Putative Antimicrobial Mechanisms

The antimicrobial action of non-fluoroquinolone quinolines can be attributed to:

-

Enzyme Inhibition: Certain derivatives inhibit essential bacterial enzymes. For instance, some have been shown to target peptide deformylase (PDF), an enzyme crucial for bacterial protein maturation.[11]

-

Cell Wall/Membrane Disruption: The lipophilic nature of the quinoline ring allows these molecules to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.[12]

-

Metal Chelation: The 8-amino group, similar to the 8-hydroxy group, can chelate essential metal ions required for the function of microbial enzymes, thereby inhibiting growth.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control (e.g., Ciprofloxacin) and negative (no drug) control

Procedure:

-

Compound Preparation: Prepare a 2x concentrated stock of the test compound's highest desired concentration in MHB.

-

Plate Setup:

-

Add 100 µL of MHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the 2x compound stock to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB. Add 100 µL of this diluted inoculum to wells 1-11, resulting in a final inoculum of ~5 x 10⁵ CFU/mL and the desired final drug concentrations.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Anti-inflammatory Potential: Modulating Immune Responses

The quinoline scaffold is present in several compounds with known anti-inflammatory properties.[13] They can modulate key inflammatory pathways, making them attractive candidates for treating chronic inflammatory diseases. The mechanisms often involve the inhibition of pro-inflammatory enzymes and transcription factors.[14][15]

Putative Anti-inflammatory Mechanisms

-

Inhibition of Pro-inflammatory Mediators: Quinoline derivatives can suppress the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation, by inhibiting the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous cytokines, chemokines, and enzymes like iNOS and COX-2. Quinoline compounds can inhibit the activation of NF-κB, thereby blocking this entire downstream inflammatory cascade.[16]

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO by murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Objective: To quantify the anti-inflammatory activity of a compound by measuring its effect on NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

LPS (from E. coli)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the test compound.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-